molecular formula C7H6INO2 B3064405 Methyl 4-iodopyridine-3-carboxylate CAS No. 1033955-78-0

Methyl 4-iodopyridine-3-carboxylate

Cat. No.: B3064405
CAS No.: 1033955-78-0
M. Wt: 263.03 g/mol
InChI Key: XYUMHCBHMGKHBG-UHFFFAOYSA-N
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Description

Methyl 4-iodopyridine-3-carboxylate is a versatile chemical building block exclusively for research applications. This compound features a pyridine ring substituted with an iodine atom and a methyl ester group, making it a valuable scaffold in organic synthesis . The iodine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, allowing for the introduction of diverse carbon-based fragments at the 4-position of the pyridine ring . Concurrently, the ester group at the 3-position can undergo various transformations, including hydrolysis to acids, reduction to alcohols, or amidation, providing a second handle for molecular diversification . This dual functionality makes it an indispensable intermediate for constructing complex nitrogen-containing heterocycles and biologically active molecules. In pharmaceutical research, this and similar iodopyridine carboxylates serve as key starting materials for generating potential lead compounds. The structural motifs accessible through its chemical manipulation are found in molecules with investigated therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Beyond medicinal chemistry, it also holds potential in materials science, where its derivatives can be used to develop organic ligands for coordination complexes or to create novel organic molecules with specialized photophysical properties for use in organic light-emitting diodes (OLEDs) and solar cells . The compound is typically a solid with low water solubility but is soluble in common organic solvents like dichloromethane and chloroform . For research use only. Not for human or diagnostic use.

Properties

IUPAC Name

methyl 4-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUMHCBHMGKHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634096
Record name Methyl 4-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033955-78-0
Record name Methyl 4-iodo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033955-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodopyridine-3-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl nicotinate (methyl pyridine-3-carboxylate) using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Another method involves the palladium-catalyzed cross-coupling reaction of methyl 4-bromopyridine-3-carboxylate with an iodine source, such as potassium iodide, in the presence of a base like potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The iodination of methyl nicotinate using iodine and an oxidizing agent is a preferred route due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodopyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts (Pd(PPh3)4), bases (K2CO3), and solvents like DMF or toluene.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Cross-Coupling: Formation of biaryl or alkyne derivatives.

    Reduction: Formation of methyl 4-iodopyridine-3-methanol.

Scientific Research Applications

Methyl 4-iodopyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and probes for biological studies.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of methyl 4-iodopyridine-3-carboxylate is primarily related to its reactivity as an electrophilic iodopyridine. The iodine atom at the 4-position makes the compound susceptible to nucleophilic attack, facilitating various substitution and cross-coupling reactions. The ester group at the 3-position can undergo hydrolysis or reduction, further expanding its chemical versatility .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Iodine vs. Chlorine : The iodine atom in this compound is a superior leaving group compared to chlorine, enabling efficient cross-coupling reactions. However, steric hindrance from the bulky iodine may reduce reaction rates in some cases .
  • Ester Position: The methyl ester at C3 in the target compound creates a meta-directing effect, whereas esters at C4 (e.g., methyl 2-aminoisonicotinate) exhibit para-directing behavior, altering regioselectivity in electrophilic substitutions .

Physical Properties

  • Solubility: The iodine atom increases hydrophobicity compared to amino- or hydroxyl-substituted pyridines, reducing solubility in polar solvents.

Pharmaceutical Intermediates

This compound serves as a precursor to kinase inhibitors and antiviral agents. For example, its iodine can be replaced via cross-coupling to introduce aryl or heteroaryl groups critical for bioactivity .

Material Science

Comparatively, methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate’s acrylate group enables its use in conductive polymers, showcasing the impact of functional group diversity on application scope .

Limitations and Challenges

  • Cost and Handling : Iodinated compounds are generally costlier and require stricter safety protocols than their chlorinated counterparts .
  • Regioselectivity : Competing reactions at the ester group (e.g., hydrolysis) may necessitate protective strategies during synthesis .

Biological Activity

Methyl 4-iodopyridine-3-carboxylate (MIPC) is an organic compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of MIPC, including its antimicrobial, anticancer, and antioxidant activities, supported by case studies and detailed research findings.

Chemical Structure and Properties

MIPC is characterized by a pyridine ring with a carboxylate and methyl group attached to it, specifically at the 4 and 3 positions, respectively. The presence of iodine enhances its reactivity and biological activity. The molecular formula for MIPC is C_8H_8N_O_2I, and its molecular weight is approximately 263.06 g/mol.

Antimicrobial Activity

Research has demonstrated that MIPC exhibits significant antimicrobial properties against various bacterial strains. In one study, MIPC was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 100 µg/mL for S. aureus, indicating potent antibacterial activity .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Escherichia coli200 µg/mL

Anticancer Activity

MIPC has been evaluated for its potential anticancer effects against various cancer cell lines. In vitro studies using the MTT assay have shown that MIPC inhibits the growth of several tumor cell lines, including HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer). The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µM)
HCT-11620.9 ± 6.4
MIA PaCa-232.8 ± 7.0

These results suggest that MIPC may serve as a promising candidate for further development in cancer therapeutics .

Antioxidant Properties

The antioxidant activity of MIPC has been assessed through various assays, revealing its ability to scavenge free radicals effectively. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism involves the reduction of oxidative stress markers in cellular models .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers found that MIPC demonstrated superior activity against multidrug-resistant strains of bacteria compared to traditional antibiotics. This suggests potential applications in treating infections caused by resistant pathogens .
  • Cancer Cell Inhibition : In a comparative study, MIPC was found to be more effective than certain known chemotherapeutic agents in inhibiting the proliferation of pancreatic cancer cells, highlighting its potential as a lead compound in drug discovery .

Q & A

Q. What are the common synthetic routes for preparing methyl 4-iodopyridine-3-carboxylate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via iodination of a pyridine precursor. A diastereoselective approach, analogous to methods used for related methyl pyridyl carboxylates, involves:

  • Step 1 : Starting with methyl 3-carboxypyridine, introduce iodine at the 4-position using N-iodosuccinimide (NIS) under controlled acidic conditions.
  • Step 2 : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions like over-iodination.
  • Validation : Monitor reaction progress via TLC and confirm regioselectivity using 1H NMR^{1}\text{H NMR} (e.g., characteristic shifts for H-5 and H-6 protons). Yield improvements may require iterative adjustments to stoichiometry and catalyst loading .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} identify substituent positions. The iodine atom’s electron-withdrawing effect downfield-shifts adjacent protons (e.g., H-5 at δ 8.2–8.5 ppm).
  • X-ray Crystallography : Use SHELX-97 for structure solution and refinement. Mercury CSD 2.0 aids in visualizing packing patterns and validating intermolecular interactions (e.g., halogen bonding involving iodine) .
  • Elemental Analysis : Confirm purity (>95%) via CHN analysis, particularly for intermediates prone to hydrolysis .

Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate iodinated products from unreacted precursors.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC : For trace impurities, employ reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the iodine substituent influence regioselectivity in subsequent substitution or cross-coupling reactions?

The 4-iodo group activates the pyridine ring toward Sonogashira coupling or Suzuki-Miyaura reactions at the 2- and 6-positions due to its meta-directing effects. Computational studies (DFT) can predict reactive sites by analyzing electron density maps and Fukui indices. Validate predictions experimentally using 19F NMR^{19}\text{F NMR} tracers or single-crystal XRD to confirm bond formation .

Q. What computational tools are recommended for modeling this compound’s electronic properties and docking interactions?

  • Density Functional Theory (DFT) : Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to study interactions with biological targets (e.g., enzyme active sites). Use Mercury CSD to cross-reference crystallographic data with docking poses .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Validation Protocols : Apply the IUCr’s structure validation criteria (e.g., check ADPs, R-factors, and Hirshfeld surfaces). Use PLATON to detect missed symmetry or twinning .
  • Multi-Method Cross-Check : If NMR suggests a tautomeric form inconsistent with XRD, perform variable-temperature NMR or IR spectroscopy to assess dynamic equilibria .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Challenges : High halogen polarity may lead to solvent inclusion or disordered crystal packing.
  • Solutions : Screen solvents with low polarity (e.g., dichloromethane) using high-throughput crystallization robots. For twinned crystals, refine data with SHELXL’s TWIN/BASF commands .

Q. What mechanistic insights can be gained from studying its participation in palladium-catalyzed reactions?

  • Oxidative Addition : Monitor Pd(0) insertion into the C–I bond via in situ 31P NMR^{31}\text{P NMR}.
  • Kinetic Studies : Use stopped-flow UV-Vis to determine rate constants for transmetallation steps. Compare with DFT-calculated activation energies .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., glovebox use for moisture-sensitive steps) and spectroscopic parameters (e.g., NMR shim settings) per ICMJE standards .
  • Critical Analysis : Apply IB Extended Essay criteria (e.g., justify statistical tests for purity assays and address literature gaps in regioselectivity studies) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-iodopyridine-3-carboxylate
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